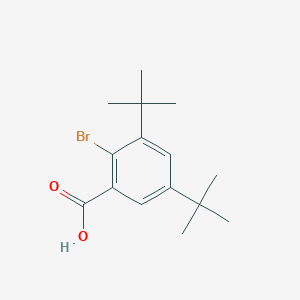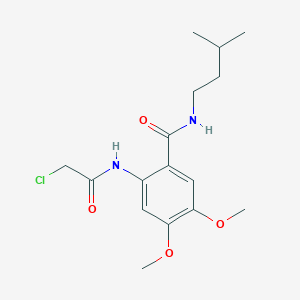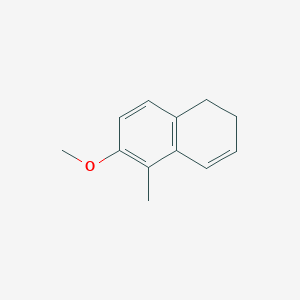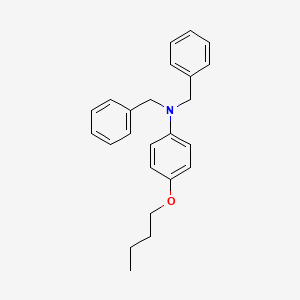
N,N-Dibenzyl-4-butoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-4-butoxyaniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and a butoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method to synthesize N,N-Dibenzyl-4-butoxyaniline involves the nucleophilic substitution of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aniline with benzyl halides.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-butoxyaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dibenzyl-4-butoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-4-butoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
N,N-Dibenzylaniline: Similar structure but lacks the butoxy group.
N,N-Dibenzyl-4-methoxyaniline: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: N,N-Dibenzyl-4-butoxyaniline is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
63232-60-0 |
|---|---|
Molekularformel |
C24H27NO |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-butoxyaniline |
InChI |
InChI=1S/C24H27NO/c1-2-3-18-26-24-16-14-23(15-17-24)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3 |
InChI-Schlüssel |
ILGQEYAMXGJZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



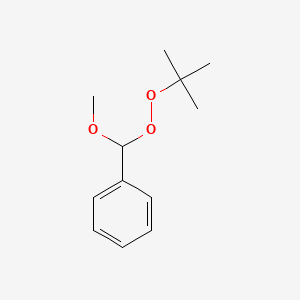
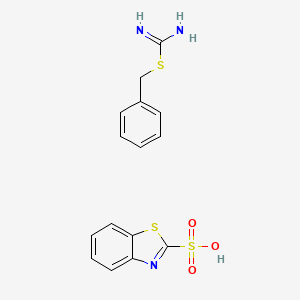
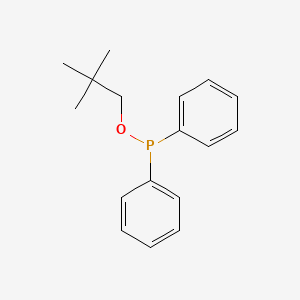
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
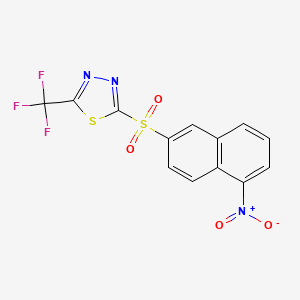
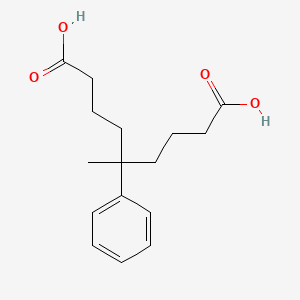
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
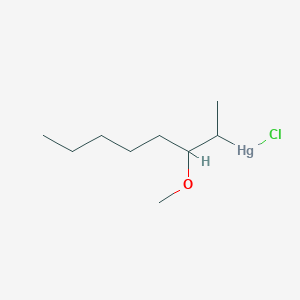
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
